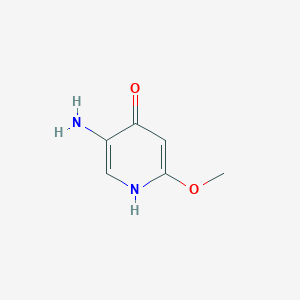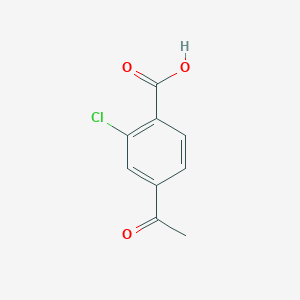
6,6'-((4-Aminofenil)azanediil)bis(2,4-di-tert-butilfenol)
Descripción general
Descripción
6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central azanediyl group flanked by two 2,4-di-tert-butylphenol groups, with an additional 4-aminophenyl group attached to the azanediyl nitrogen. Its molecular structure allows for diverse chemical reactivity and potential utility in research and industrial applications.
Aplicaciones Científicas De Investigación
6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antioxidant due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) typically involves the reaction of 4-aminophenol with 2,4-di-tert-butylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis. Industrial methods often focus on optimizing reaction parameters such as temperature, pressure, and catalyst concentration to achieve maximum productivity .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents onto the phenolic rings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of the amino group can produce secondary amines. Substitution reactions can lead to a variety of substituted phenolic derivatives .
Mecanismo De Acción
The mechanism of action of 6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) involves its interaction with molecular targets through its phenolic and amino groups. These functional groups can participate in hydrogen bonding, electron transfer, and coordination with metal ions. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6’-((2-Aminoethyl)azanediyl)bis(2,4-di-tert-butylphenol)
- 6,6’-((2-Hydroxyethyl)azanediyl)bis(2,4-di-tert-butylphenol)
- 6,6’-((1,3-Phenylenebis(azanediyl))bis(2,4-di-tert-butylphenol)
Uniqueness
6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) is unique due to the presence of the 4-aminophenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the amino functionality or have different substituents on the phenolic rings.
Propiedades
IUPAC Name |
2-(4-amino-N-(3,5-ditert-butyl-2-hydroxyphenyl)anilino)-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N2O2/c1-31(2,3)21-17-25(33(7,8)9)29(37)27(19-21)36(24-15-13-23(35)14-16-24)28-20-22(32(4,5)6)18-26(30(28)38)34(10,11)12/h13-20,37-38H,35H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSZRVSTUVTUSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N(C2=CC=C(C=C2)N)C3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743245 | |
| Record name | 2,2'-[(4-Aminophenyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4810-23-5 | |
| Record name | 2,2'-[(4-Aminophenyl)azanediyl]bis(4,6-di-tert-butylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)










